(S)-2-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
The compound “(S)-2-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester” is a chiral pyrrolidine derivative featuring a cyclopropyl-amino substituent and a benzyl ester group. Its molecular formula is inferred to be C19H29N3O3 (based on analogs in ), with a molecular weight of approximately 347.46 g/mol. The cyclopropyl group introduces rigidity, which may enhance conformational stability and receptor interaction compared to bulkier or more flexible substituents .
Properties
IUPAC Name |
benzyl (2S)-2-[[[(2S)-2-aminopropanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14(20)18(23)22(16-9-10-16)12-17-8-5-11-21(17)19(24)25-13-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,20H2,1H3/t14-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEIUOCHOPDUOZ-YOEHRIQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H29N3O3
- CAS Number : 1354027-68-1
- Molar Mass : 311.42 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C16H29N3O3 |
| CAS | 1354027-68-1 |
| Molar Mass | 311.42 g/mol |
Synthesis and Derivatives
The synthesis of this compound typically involves enantioselective methods that enhance the yield and purity of the compound. Such methods are crucial for producing biologically active compounds with specific stereochemistry, which is often linked to their efficacy in biological systems .
Research indicates that compounds similar to (S)-2-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-pyrrolidine derivatives can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The cyclopropyl group may contribute to increased binding affinity due to its unique steric properties, enhancing the compound's overall biological activity .
Pharmacological Studies
- Antiviral Activity : Some studies suggest that derivatives of pyrrolidine compounds exhibit antiviral properties, particularly against Hepatitis C Virus (HCV). The mechanism may involve inhibition of viral proteases, which are critical for viral replication .
- Antifungal Properties : Similar structures have demonstrated antifungal activity, potentially through disruption of fungal cell membrane integrity or inhibition of fungal growth via interference with metabolic pathways .
- Neuroprotective Effects : Preliminary studies indicate that certain pyrrolidine derivatives may exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Case Studies
Several case studies have been documented that explore the biological activity of related compounds:
- Case Study 1 : A study published in Molecules highlighted a series of pyrrolidine derivatives that showed significant inhibition of HCV replication in vitro. The study found that specific modifications to the pyrrolidine scaffold enhanced potency against the virus .
- Case Study 2 : Research conducted on cyclopropyl-containing compounds demonstrated their ability to inhibit certain enzymes linked to neurodegenerative diseases. The findings suggest potential therapeutic applications in treating conditions like Alzheimer's disease .
Scientific Research Applications
Structural Formula
The structural formula can be represented as follows:
Pharmacological Research
(S)-2-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester has been studied for its role as a potential inhibitor of specific enzymes and receptors involved in various diseases.
- G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds similar to this may modulate GPCR activity, which is crucial in signal transduction pathways linked to numerous physiological processes and diseases .
- PI3K-delta Inhibition : The compound's structural analogs have shown promise in inhibiting the phosphatidylinositol 3-kinase delta (PI3Kδ), which is implicated in cancer and autoimmune diseases. This inhibition could lead to therapeutic advancements in treating conditions such as leukemia and lymphoma .
Medicinal Chemistry
The compound serves as a scaffold for developing novel therapeutics targeting various conditions. Its unique structure allows for modifications that can enhance efficacy and selectivity.
- Drug Design : The benzyl ester group can be modified to improve solubility and bioavailability, making it suitable for oral or parenteral administration. This adaptability is crucial in drug formulation processes.
Biochemical Studies
In biochemical research, this compound can be utilized to study enzyme kinetics and receptor-ligand interactions.
- Enzyme Inhibition Studies : By examining how this compound interacts with specific enzymes, researchers can gain insights into metabolic pathways and identify potential drug targets.
Case Studies
Several studies have highlighted the effectiveness of compounds structurally related to this compound:
Chemical Reactions Analysis
Ester Hydrolysis
The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows:
| Conditions | Outcome | Catalysts/Notes |
|---|---|---|
| Basic (e.g., NaOH, H₂O/EtOH) | Benzyl ester → Carboxylic acid salt | Prolonged heating (60–80°C) enhances yield. |
| Acidic (e.g., H₂SO₄, HCl) | Limited utility due to competing decomposition of cyclopropane or amines | Avoided in favor of basic conditions. |
Amide Bond Formation and Cleavage
The primary amine on the (S)-2-amino-propionyl group participates in amide bond formation with carboxylic acids or activated esters. Conversely, amide cleavage can occur under strong acidic/basic conditions:
-
Formation :
-
Cleavage :
-
Hydrolysis with 6M HCl at 110°C for 12 hours breaks the amide bond, releasing free amines and carboxylic acids.
-
Cyclopropane Ring-Opening Reactions
The cyclopropyl amine group is susceptible to ring-opening under strong acidic conditions or via nucleophilic attack:
| Reagents | Products | Mechanism |
|---|---|---|
| HBr/AcOH | Linear alkyl bromide derivatives | Electrophilic addition followed by ring rupture . |
| LiAlH₄ | Reduced amine products | Radical intermediates under anhydrous conditions. |
Functionalization of Amino Groups
Both the primary (propionyl) and secondary (cyclopropyl) amines undergo alkylation or acylation:
-
Alkylation :
-
Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form tertiary amines.
-
Example:
-
-
Acylation :
-
Acetic anhydride or acetyl chloride introduces acetyl groups, enhancing lipophilicity for drug delivery.
-
Pyrrolidine Ring Modifications
The pyrrolidine nitrogen can be further functionalized via:
-
N-Alkylation : Using alkyl halides or Mitsunobu conditions.
-
Oxidation : Catalyzed by m-CPBA to form pyrrolidine N-oxide derivatives.
Nucleophilic Substitution at the Benzyl Ester
The benzyl ester’s leaving group capability enables nucleophilic substitution reactions:
| Nucleophile | Product | Conditions |
|---|---|---|
| Thiophenol | Thioester | DMF, 80°C, 6 hours. |
| Amines | Amide derivatives | Room temperature, DIPEA as base. |
Key Reactivity Considerations
-
Steric Effects : The cyclopropyl and pyrrolidine groups impose steric constraints, favoring reactions at the more accessible benzyl ester or primary amine .
-
pH Sensitivity : The compound’s pKa (~8.58) dictates that reactions involving deprotonation (e.g., alkylation) require mildly basic conditions.
-
Thermal Stability : Decomposition observed above 200°C limits high-temperature applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds share the pyrrolidine-1-carboxylic acid benzyl ester backbone but differ in substituents, stereochemistry, or functional groups. Below is a detailed comparison:
Structural Analogues with Cyclopropyl or Isopropyl Groups
Analogues with Varied Amino Acid Chains
Sulfur-Containing Analogues
Key Comparative Insights
Substituent Effects: Cyclopropyl vs. Isopropyl: Cyclopropyl’s rigidity may enhance target binding compared to isopropyl’s flexibility, though isopropyl’s hydrophobicity could improve membrane permeability . Positional Isomerism: Substitutions at pyrrolidine-2- vs.
Functional Group Variations :
- Carbamic acid () vs. carboxylic acid ester: Carbamic acid derivatives may exhibit slower hydrolysis rates, enhancing metabolic stability .
- Sulfur-containing analogs (–13): Sulfur’s electronegativity and capacity for redox interactions could modulate enzyme inhibition or oxidative stress pathways.
Bioactivity and Applications :
- While direct bioactivity data for the target compound is absent, analogs like the isopropyl variant () are commercially available for research, suggesting utility in medicinal chemistry (e.g., protease inhibition or receptor modulation) .
- Natural compound analogs () highlight the broader relevance of pyrrolidine derivatives in bioactive molecule discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
